molecular formula C13H20Cl3N5 B1443530 3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride CAS No. 1361113-77-0

3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride

Cat. No.: B1443530
CAS No.: 1361113-77-0
M. Wt: 352.7 g/mol
InChI Key: KGQAPFIKHROEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex heterocyclic compound, 3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride, is a sophisticated research chemical designed for investigating critical biological pathways. Its molecular architecture, featuring a fused pyrrolo-indazole core coupled with a methyl-imidazole substituent, is characteristic of scaffolds developed to modulate kinase activity and other key enzymatic processes . Researchers can utilize this tool compound to explore potential mechanisms in oncology, particularly in disrupting signaling pathways that drive tumor progression and angiogenesis . The structural motif is similar to those found in advanced inhibitors targeting proliferative disorders, providing a versatile platform for probing structure-activity relationships in drug discovery . The trihydrochloride salt form ensures enhanced solubility for in vitro biological assays. This product is intended solely for laboratory research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)-1,4,5,5a,6,7,8,8a-octahydropyrrolo[3,4-g]indazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.3ClH/c1-18-5-4-15-13(18)12-9-3-2-8-6-14-7-10(8)11(9)16-17-12;;;/h4-5,8,10,14H,2-3,6-7H2,1H3,(H,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQAPFIKHROEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NNC3=C2CCC4C3CNC4.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₂₀Cl₃N₅. It is characterized by a complex bicyclic structure that includes an imidazole ring and a pyrrolo[3,4-g]indazole framework. The presence of multiple chlorine atoms contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₀Cl₃N₅
Molecular Weight339.68 g/mol
CAS Number1361113-77-0
SolubilitySoluble in water
Hazard ClassificationIrritant

Antiparasitic Activity

Indazole derivatives have been reported to possess antiprotozoal properties. For example, compounds with similar structures have shown effectiveness against Entamoeba histolytica and Trichomonas vaginalis, outperforming traditional treatments like metronidazole . Given the structural similarities, it is plausible that this compound may exhibit comparable antiparasitic effects.

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives has also been explored. Some studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The inhibition of COX-2 in particular has therapeutic implications for conditions associated with inflammation.

The exact mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, based on related compounds:

  • Antimicrobial Mechanism : Indazole derivatives may disrupt cellular processes in pathogens through interference with nucleic acid synthesis or cell wall integrity.
  • Antiparasitic Mechanism : The action against protozoa may involve inhibition of critical metabolic pathways or direct cytotoxic effects on the parasites .

Case Studies and Research Findings

While specific case studies focusing exclusively on the target compound are scarce, broader research on indazole derivatives provides insight into its potential applications:

  • Antimicrobial Evaluation : A study found that certain indazole derivatives exhibited IC50 values lower than 1 µM against various protozoan pathogens . This suggests a strong potential for developing new treatments based on this scaffold.
  • In Vitro Studies : In vitro assays indicated low cytotoxicity in human cell lines for several related compounds while maintaining potent antimicrobial activity . This balance is crucial for therapeutic development.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrroloindazole backbone : Provides rigidity and planar aromaticity for target binding.
  • 1-Methylimidazole substituent : Enhances solubility and participates in hydrogen bonding or π-π interactions.
  • Trihydrochloride counterion : Improves bioavailability in aqueous environments.

Comparison with Structurally Similar Compounds

The provided evidence includes analogs with overlapping structural motifs. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrroloindazole 1-Methylimidazole Insufficient data N/A
2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Furylacryloyl, methyloxazole, tetrazole Antihypertensive, kinase inhibition
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) Pyrrole-carboxamide Trifluoromethylpyridine, methylimidazole Anticancer (kinase inhibition)

Key Observations:

Bioisosteric Replacements :

  • The target compound’s 1-methylimidazole group is analogous to the methyloxazole and tetrazole moieties in ’s compound. These groups often serve as bioisosteres to optimize metabolic stability or binding affinity .
  • Compound 41 () shares the methylimidazole substituent but replaces the pyrroloindazole core with a pyrrole-carboxamide scaffold, suggesting divergent target selectivity .

Pharmacological Implications: Tetrahydroisoquinoline derivatives () exhibit antihypertensive activity via calcium channel modulation, while pyrrole-carboxamides () show anticancer activity through kinase inhibition. This suggests the target compound’s activity may align with kinase or ion channel modulation, though experimental validation is required.

Solubility and Bioavailability :

  • The trihydrochloride salt form of the target compound likely offers superior aqueous solubility compared to neutral analogs like Compound 41, which relies on a trifluoromethylpyridine group for lipophilicity .

Recommendations for Future Studies

Synthetic Optimization : Modify the pyrroloindazole core with substituents like tetrazole (as in ) to enhance target engagement.

In Silico Modeling : Use molecular docking to predict interactions with kinases (e.g., JAK2, EGFR) or GPCRs.

Experimental Validation : Conduct enzymatic assays and ADMET profiling to compare the compound’s efficacy and safety with existing analogs.

Preparation Methods

Synthetic Routes and Preparation Methods

General Strategy

The synthesis generally involves:

  • Construction of the pyrrolo[3,4-g]indazole core via cyclization reactions.
  • Introduction of the 1-methylimidazol-2-yl substituent at the 3-position.
  • Formation of the trihydrochloride salt to enhance stability and solubility.

Key Starting Materials and Intermediates

  • Indazole derivatives such as 1-methylindazole-3-carboxylic acid are common precursors for related fused heterocycles.
  • Imidazole derivatives or their precursors are introduced via nucleophilic substitution or coupling reactions.

Selected Preparation Methodologies

Improved Methylation of Indazole-3-carboxylic Acid

According to patent US20040248960A1, an improved process for preparing 1-methylindazole-3-carboxylic acid involves methylation of indazole-3-carboxylic acid using methylating agents in the presence of alkaline earth metal oxides or alkoxides in polar solvents such as lower alkanols. This method avoids hazardous in situ alkoxide preparation and offers higher purity and yield, which is crucial for downstream synthesis of complex fused systems like pyrroloindazoles.

Parameter Details
Methylating Agent Iodomethane or equivalent
Base Oxide or alkoxide of alkaline earth metal
Solvent Polar solvents (e.g., methanol, ethanol)
Reaction Conditions Ambient to moderate temperature
Yield High, with minimal side-products
Safety Reduced hazard due to no in situ alkoxide
Cyclization and Ring Fusion

The construction of the octahydro-pyrrolo[3,4-g]indazole ring system typically involves intramolecular cyclization of appropriately substituted precursors. Literature on related fused heterocycles suggests:

  • Use of electrophilic substitution or nucleophilic cyclization mediated by Lewis acids (e.g., BF3) or iodine-mediated oxidative coupling to form fused ring systems with high regioselectivity.
  • One-pot sequential reactions combining condensation, amination, and cyclization steps to form complex fused heterocycles efficiently.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Yield Notes
Methylation of Indazole-3-carboxylic acid Methyl iodide, alkaline earth metal oxide, methanol High yield, >85% Avoids hazardous alkoxide formation
Cyclization to pyrrolo[3,4-g]indazole core BF3 or iodine-mediated oxidative coupling Moderate to high yield Regioselective ring closure
Coupling with 1-methylimidazole Nucleophilic substitution or amide coupling Good yield, 70-80% Mild conditions preserve stereochemistry
Formation of trihydrochloride salt Treatment with HCl in ethanol or similar solvent Quantitative salt formation Improves solubility and stability

Research Findings and Optimization Notes

  • The use of alkaline earth metal oxides in methylation steps significantly improves yield and safety compared to traditional sodium methoxide methods.
  • One-pot sequential reactions combining multiple steps reduce purification burdens and improve overall efficiency.
  • Electrophilic substitution mediated by Lewis acids like BF3 offers regioselectivity in ring fusion steps, critical for obtaining the correct octahydro-pyrrolo[3,4-g]indazole skeleton.
  • Salt formation with hydrochloric acid is straightforward and results in a stable trihydrochloride salt suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Methodology Advantages Challenges
Methylation of Indazole Acid Methyl iodide + alkaline earth oxide High yield, safe, pure product Requires controlled conditions
Ring Cyclization Lewis acid mediated (e.g., BF3) or oxidative coupling Regioselective, efficient Sensitive to reaction conditions
Imidazole Substitution Nucleophilic substitution or coupling Mild conditions, good yields Needs careful control to avoid side reactions
Salt Formation HCl treatment Stable, soluble salt form Requires stoichiometric acid

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride?

  • Methodology :

  • Multi-step synthesis : Requires sequential reactions, including cyclization and functional group modifications. For example, imidazole and indazole moieties are coupled under controlled conditions (e.g., inert atmosphere, anhydrous solvents like DMSO or acetonitrile) to avoid side reactions .
  • Challenges : Sensitivity to moisture, oxidative degradation, and steric hindrance due to the compound’s polycyclic structure. Use Schlenk-line techniques or gloveboxes for moisture-sensitive steps .
    • Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity and purity. NMR resolves proton environments, while MS verifies molecular weight .

Q. Which analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Assigns proton/carbon environments (e.g., distinguishing imidazole vs. indazole protons) .
  • High-Resolution MS (HRMS) : Confirms molecular formula and detects isotopic patterns .
  • HPLC : Quantifies purity; reversed-phase columns with UV detection are standard .
    • Best Practices : Cross-validate results using orthogonal methods (e.g., combining NMR with IR spectroscopy for functional group analysis).

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound?

  • Methodology :

  • Assay Cross-Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities and validate experimental results .

Q. What computational strategies optimize the synthesis of this compound?

  • Approach :

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent effects, temperature) .
  • Feedback Loops : Integrate experimental data (e.g., reaction yields) into computational models to refine parameters iteratively .
    • Tools : Software like Gaussian or ORCA for quantum mechanics/molecular mechanics (QM/MM) simulations.

Q. How can Design of Experiments (DoE) improve reaction optimization?

  • Application :

  • Variable Screening : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent vs. reaction time) to maximize yield .
    • Example : A 2^3 factorial design could optimize coupling reactions by varying temperature (25–60°C), solvent (DMSO vs. acetonitrile), and base (K₂CO₃ vs. NaH) .

Q. How does the compound’s structural complexity influence its reactivity and bioactivity?

  • Analysis :

  • Steric Effects : The octahydro-pyrroloindazole core creates steric hindrance, slowing nucleophilic attacks but enhancing metabolic stability .
  • Electronic Effects : The imidazole ring’s basicity may facilitate hydrogen bonding with biological targets (e.g., kinases) .
    • Experimental Validation : X-ray crystallography or NOESY NMR to study 3D conformation and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride
Reactant of Route 2
3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.